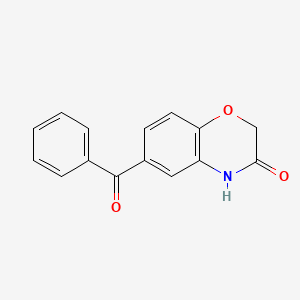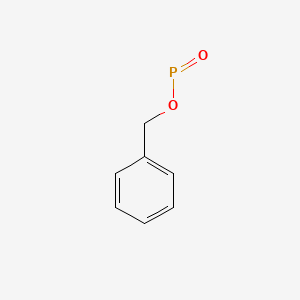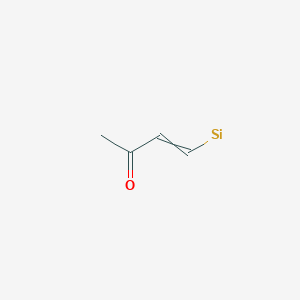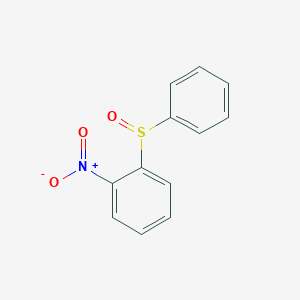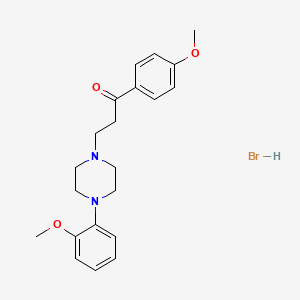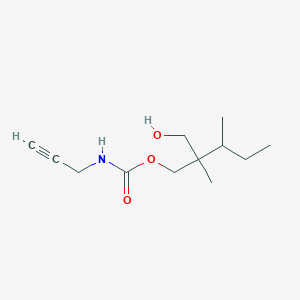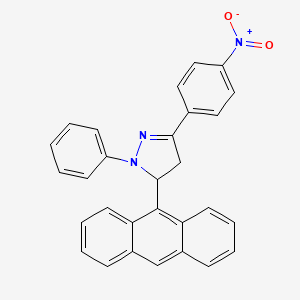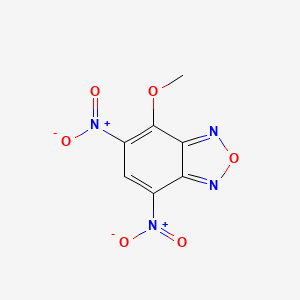
Acetic acid;hexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hexane-1,2-diol is a compound that combines the properties of acetic acid and hexane-1,2-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Hexane-1,2-diol is a diol, meaning it contains two hydroxyl groups, and is used in various industrial and chemical applications. The combination of these two compounds results in a versatile chemical with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses oxidizing agents such as osmium tetroxide or potassium permanganate to convert alkenes into diols . Another method involves the catalytic enantioselective diboration of alkenes, followed by oxidation to produce the desired diol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed diacetoxylation of alkenes in the presence of peracetic acid and acetic anhydride . This method is favored for its efficiency and ability to produce high yields under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid;hexane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the diol can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions . Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium or potassium dichromate for oxidation, and hydrogen gas with a palladium catalyst for reduction . Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, carboxylic acids, and alkanes . These products are valuable intermediates in various chemical processes and industrial applications.
Aplicaciones Científicas De Investigación
Acetic acid;hexane-1,2-diol has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex molecules and as a starting material for the production of polymers . In biology, it serves as a preservative and antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi . In medicine, it is used in formulations for topical treatments and as an ingredient in certain pharmaceuticals . Industrially, it is employed in the manufacture of cosmetics, personal care products, and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of acetic acid;hexane-1,2-diol involves its interaction with cellular components and enzymes. The hydroxyl groups in hexane-1,2-diol can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function . Acetic acid can disrupt cell membranes and inhibit metabolic pathways, leading to antimicrobial effects . The combination of these properties makes this compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to acetic acid;hexane-1,2-diol include other diols such as ethane-1,2-diol (ethylene glycol) and propane-1,2-diol (propylene glycol) . These compounds share the presence of two hydroxyl groups but differ in their carbon chain length and overall structure.
Uniqueness: What sets this compound apart from other diols is its combination with acetic acid, which imparts unique properties such as enhanced antimicrobial activity and increased solubility in organic solvents . This makes it particularly useful in applications where both diol and carboxylic acid functionalities are desired.
Propiedades
Número CAS |
22007-57-4 |
|---|---|
Fórmula molecular |
C10H22O6 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
acetic acid;hexane-1,2-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-6(8)5-7;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
GLHQKFAUYACHSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CO)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)

![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
